molecular formula C9H10ClN3 B11926036 3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride

3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride

Cat. No.: B11926036
M. Wt: 195.65 g/mol
InChI Key: WTISDDSIWNOOSC-UHFFFAOYSA-N
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Description

3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound is characterized by its fused ring structure, which includes both benzimidazole and imidazole moieties, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares the benzimidazole moiety but lacks the fused imidazole ring.

    Imidazole: Contains the imidazole ring but does not have the fused benzimidazole structure.

    2-Phenylimidazole: Similar in structure but with a phenyl group instead of the fused benzimidazole.

Uniqueness

3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-a]benzimidazole;hydrochloride

InChI

InChI=1S/C9H9N3.ClH/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9;/h1-4H,5-6H2,(H,10,11);1H

InChI Key

WTISDDSIWNOOSC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N1.Cl

Origin of Product

United States

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